N,N,6-trimethylpyridazine-3-sulfonamide
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Overview
Description
N,N,6-trimethylpyridazine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of pharmacological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,6-trimethylpyridazine-3-sulfonamide typically involves the reaction of a pyridazine derivative with a sulfonamide precursor. One common method is the oxidative coupling of thiols and amines, which can be performed in a single step without the need for pre-functionalization . This method is efficient and environmentally friendly, reducing waste generation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidative coupling reactions using readily available thiols and amines. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of ammonium carbamate as the nitrogen source and methanol as the reaction medium has been reported to be effective .
Chemical Reactions Analysis
Types of Reactions
N,N,6-trimethylpyridazine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The methyl groups on the pyridazine ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl chlorides, while reduction can produce amines or other derivatives.
Scientific Research Applications
N,N,6-trimethylpyridazine-3-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s sulfonamide group allows it to interact with biological targets, making it useful in biochemical studies.
Medicine: Sulfonamides are known for their antibacterial properties, and this compound may have potential as an antimicrobial agent.
Industry: It can be used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N,N,6-trimethylpyridazine-3-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit enzymes such as dihydropteroate synthetase, which is involved in folate synthesis. This inhibition disrupts the production of folate, an essential nutrient for bacterial growth, leading to the antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: A commonly used sulfonamide in veterinary medicine.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethoxazole: Often combined with trimethoprim for treating bacterial infections.
Uniqueness
N,N,6-trimethylpyridazine-3-sulfonamide is unique due to its specific substitution pattern on the pyridazine ring, which may confer distinct chemical and biological properties compared to other sulfonamides. Its unique structure allows for specific interactions with molecular targets, potentially leading to novel applications in various fields.
Properties
Molecular Formula |
C7H11N3O2S |
---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
N,N,6-trimethylpyridazine-3-sulfonamide |
InChI |
InChI=1S/C7H11N3O2S/c1-6-4-5-7(9-8-6)13(11,12)10(2)3/h4-5H,1-3H3 |
InChI Key |
GMDGOMLYGPZSLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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